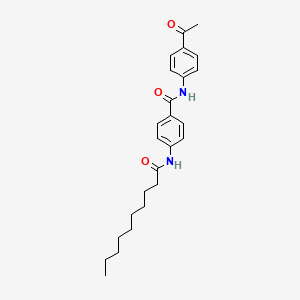
2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(エチルスルファニル)-4-(メトキシメチル)-6-メチルピリジン-3-カルボニトリルは、ヘテロ環式有機化合物です。この化合物は、2位にエチルスルファニル基、4位にメトキシメチル基、6位にメチル基、3位にシアノ基が置換されたピリジン環を特徴としています。
合成方法
合成ルートと反応条件
2-(エチルスルファニル)-4-(メトキシメチル)-6-メチルピリジン-3-カルボニトリルの合成は、一般的に、多段階の有機反応を伴います。一般的な方法の1つは、ピリジン環の調製から始まり、アルキル化、スルホン化、シアノ化などの様々な有機反応によって置換基を導入します。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されています。
工業生産方法
この化合物の工業生産には、一貫した品質と効率を確保するために、連続フロー反応器を用いた大規模合成が関与する可能性があります。クロマトグラフィーなどの自動化システムと高度な精製技術の使用により、生産プロセスをさらに強化できます。
化学反応解析
反応の種類
2-(エチルスルファニル)-4-(メトキシメチル)-6-メチルピリジン-3-カルボニトリルは、以下のような様々な化学反応を起こす可能性があります。
酸化: エチルスルファニル基は、スルホキシドまたはスルホンに酸化される可能性があります。
還元: シアノ基は、アミンに還元される可能性があります。
置換: メトキシメチル基は、適切な条件下で他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや触媒的 hydrogenationなどの還元剤を使用できます。
置換: 求核置換反応は、水素化ナトリウムやtert-ブトキシドカリウムなどの試薬を用いて行うことができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、エチルスルファニル基の酸化により、スルホキシドまたはスルホンが生成され、シアノ基の還元により、第一アミンが生成される可能性があります。
科学研究への応用
2-(エチルスルファニル)-4-(メトキシメチル)-6-メチルピリジン-3-カルボニトリルは、いくつかの科学研究に用いられています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: その誘導体は、生物活性を持つ可能性があり、潜在的な治療用途について研究することができます。
医学: この化合物は、特に特定の酵素や受容体を標的にする創薬における潜在的な使用について探求することができます。
産業: ポリマーや触媒など、ユニークな特性を持つ新素材の開発に用いることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the substituents through various organic reactions such as alkylation, sulfonation, and cyanation. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
科学的研究の応用
2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
2-(エチルスルファニル)-4-(メトキシメチル)-6-メチルピリジン-3-カルボニトリルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。エチルスルファニル基とシアノ基は、標的部位への結合に重要な役割を果たす可能性があり、メトキシメチル基とメチル基は、化合物の薬物動態特性に影響を与える可能性があります。
類似化合物の比較
類似化合物
2-(メチルスルファニル)ピリミジン: ピリミジン環とメチルスルファニル基を持つ類似構造。
2-(エチルスルファニル)-1H-ベンゾイミダゾール: エチルスルファニル基とベンゾイミダゾール環を含む。
2-(メチルスルファニル)-4-(メトキシメチル)-6-メチルピリジン: シアノ基がない類似構造。
独自性
2-(エチルスルファニル)-4-(メトキシメチル)-6-メチルピリジン-3-カルボニトリルは、その置換基の組み合わせにより、特異的な化学的および生物学的特性を付与できるため、ユニークです。
この記事は、2-(エチルスルファニル)-4-(メトキシメチル)-6-メチルピリジン-3-カルボニトリルについて、その合成、化学反応、用途、作用機序、類似化合物の比較など、包括的な概要を提供しています。
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)pyrimidine: Similar structure with a pyrimidine ring and a methylsulfanyl group.
2-(Ethylsulfanyl)-1H-benzoimidazole: Contains an ethylsulfanyl group and a benzoimidazole ring.
2-(Methylsulfanyl)-4-(methoxymethyl)-6-methylpyridine: Similar structure but lacks the cyano group.
Uniqueness
2-(Ethylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is unique due to the combination of its substituents, which can confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H14N2OS |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
2-ethylsulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2OS/c1-4-15-11-10(6-12)9(7-14-3)5-8(2)13-11/h5H,4,7H2,1-3H3 |
InChIキー |
VVMGMPVFVKKWPE-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC(=CC(=C1C#N)COC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11547356.png)
![Ethyl 2-{[(3,6-diamino-5-cyanothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11547357.png)
![2-Bromo-4-chloro-3,5-dimethyl-6-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11547361.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547367.png)
![(7E)-2-amino-7-(4-methylbenzylidene)-4-(4-methylphenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11547377.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11547380.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11547381.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11547382.png)
![N-[(1E)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11547385.png)
![2-{[(6-{[(E)-1-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-2-yl)methylidene]amino}hexyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide](/img/structure/B11547388.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547393.png)

![2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-5-methoxyphenol](/img/structure/B11547397.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547407.png)
